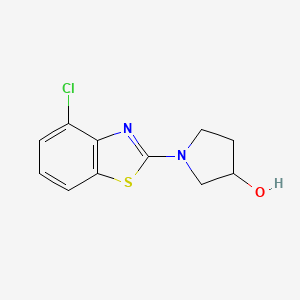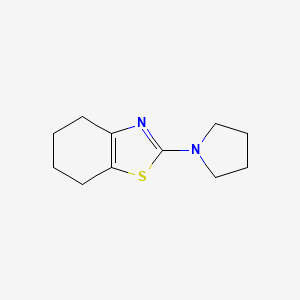![molecular formula C14H17N3OS2 B12264626 1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12264626.png)
1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Metilsulfanyl)-1,3-benzotiazol-2-il]piperidina-4-carboxamida es un complejo compuesto orgánico que pertenece a la clase de benzotiazoles. Los benzotiazoles son conocidos por sus diversas actividades biológicas y se utilizan comúnmente en la química medicinal.
Métodos De Preparación
La síntesis de 1-[6-(Metilsulfanyl)-1,3-benzotiazol-2-il]piperidina-4-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del grupo benzotiazol: El anillo benzotiazol puede sintetizarse mediante la ciclización de 2-aminotiofenol con disulfuro de carbono y un compuesto halogenado apropiado.
Introducción del grupo metilsulfanyl: El grupo metilsulfanyl se introduce mediante sustitución nucleofílica utilizando metiltiol o sus derivados.
Formación del anillo piperidina: El anillo piperidina se sintetiza mediante reacciones de ciclización que involucran precursores apropiados como el 1,5-diaminopentano.
Reacciones de acoplamiento: El paso final implica acoplar el grupo benzotiazol con el anillo piperidina e introducir el grupo carboxamida a través de la formación de un enlace amida.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, utilizando a menudo catalizadores y condiciones de reacción controladas para garantizar la eficiencia.
Análisis De Reacciones Químicas
1-[6-(Metilsulfanyl)-1,3-benzotiazol-2-il]piperidina-4-carboxamida experimenta diversas reacciones químicas, incluidas:
Oxidación: El grupo metilsulfanyl puede oxidarse para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto puede reducirse en condiciones de hidrogenación para modificar el anillo benzotiazol o el anillo piperidina.
Amidación: El grupo carboxamida puede modificarse mediante reacciones con aminas u otros nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores, nucleófilos y catalizadores. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-[6-(Metilsulfanyl)-1,3-benzotiazol-2-il]piperidina-4-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto exhibe potenciales actividades biológicas, incluidas propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico en el tratamiento de diversas enfermedades, incluidas infecciones y cáncer.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-[6-(Metilsulfanyl)-1,3-benzotiazol-2-il]piperidina-4-carboxamida implica su interacción con objetivos moleculares específicos. Se sabe que el grupo benzotiazol interactúa con enzimas y receptores, potencialmente inhibiendo su actividad. El anillo piperidina puede mejorar la afinidad de unión y la selectividad del compuesto. El grupo carboxamida puede formar enlaces de hidrógeno con proteínas diana, estabilizando el complejo compuesto-proteína. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
1-[6-(Metilsulfanyl)-1,3-benzotiazol-2-il]piperidina-4-carboxamida puede compararse con otros derivados de benzotiazol y compuestos que contienen piperidina:
Derivados de benzotiazol: Compuestos como el 2-aminobenzotiazol y el 6-metilbenzotiazol comparten el núcleo benzotiazol pero difieren en sus sustituyentes y actividades biológicas.
Derivados de piperidina: Compuestos como la piperidina-4-carboxamida y la 1-bencilpiperidina tienen anillos piperidina similares pero difieren en sus grupos funcionales adicionales y aplicaciones.
La singularidad de 1-[6-(Metilsulfanyl)-1,3-benzotiazol-2-il]piperidina-4-carboxamida radica en sus características estructurales combinadas, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C14H17N3OS2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17N3OS2/c1-19-10-2-3-11-12(8-10)20-14(16-11)17-6-4-9(5-7-17)13(15)18/h2-3,8-9H,4-7H2,1H3,(H2,15,18) |
Clave InChI |
OZZFIVGYMVWOHC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12264561.png)
![4-Methyl-2-phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate](/img/structure/B12264569.png)

![2-{1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12264583.png)
![N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12264590.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B12264594.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12264606.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12264612.png)

![4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264616.png)
![Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl-](/img/structure/B12264624.png)
![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B12264627.png)
![4-{1-[(3-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264633.png)
![1-(4-Chlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12264641.png)
